molecular formula C12H9ClN4 B2471564 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23121-14-4

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2471564
CAS No.: 23121-14-4
M. Wt: 244.68
InChI Key: MYSCWILCMCCGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosphorus oxychloride (POCl3) to form 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is then reacted with phenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines with different functional groups .

Scientific Research Applications

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 1-position and chlorine at the 4-position make it a versatile intermediate for further functionalization and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSCWILCMCCGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxy-6-methyl-1-phenyl-pyrazolo-[3,4-d]pyrimidine (350 mg, 1.55 mmol) (Ind. J. Chem. 31B, 163, 1992) in phosphorus oxychloride (10 mL) was heated under to 90-95° C. for 9 h. The mixture was cooled to rt and concentrated. The residue was slowly poured into crushed ice. The precipitated solid was filtered, washed with water, and dried in air to obtain 4-chloro-6-methyl-1-phenyl-pyrazolo-[3,4-d]pyrimidine (compound 3B, 335 mg, 89%) as an off-white solid. HPLC Retention time=3.70 min.; LC/MS (M+H)+=245.13.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.